4-[4-(Trifluoromethyl)phenyl]butan-2-one
Overview
Description
4-[4-(Trifluoromethyl)phenyl]butan-2-one is an organic compound with the molecular formula C11H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanone moiety. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]butan-2-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 4-(trifluoromethyl)benzaldehyde reacts with a Grignard reagent derived from butanone. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires the use of anhydrous solvents to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Features two trifluoromethyl groups attached to a bipyridine structure.
4-(Trifluoromethyl)aniline: Has a trifluoromethyl group attached to an aniline ring .
Uniqueness
4-[4-(Trifluoromethyl)phenyl]butan-2-one is unique due to its combination of a trifluoromethyl group and a butanone moiety, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]butan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h4-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQOPLJHSOZSAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411492 | |
Record name | 4-[4-(trifluoromethyl)phenyl]butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57132-19-1 | |
Record name | 4-[4-(trifluoromethyl)phenyl]butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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